molecular formula C22H41NO7 B024797 2-Amino-4-acetoxy-3,5,14-trihydroxyeicosenoic acid CAS No. 110231-33-9

2-Amino-4-acetoxy-3,5,14-trihydroxyeicosenoic acid

Cat. No. B024797
CAS RN: 110231-33-9
M. Wt: 431.6 g/mol
InChI Key: OOEOVXMORBPOKC-NTCAYCPXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Amino-4-acetoxy-3,5,14-trihydroxyeicosenoic acid” is a chemical compound with the molecular formula C22H41NO7 . It is also known by its IUPAC name “(2S,3S,4R,5R,6E,14R)-4-Acetoxy-2-amino-3,5,14-trihydroxy-6-icosenoic acid” and has a molecular weight of approximately 431.563 Da .


Molecular Structure Analysis

The molecular structure of “2-Amino-4-acetoxy-3,5,14-trihydroxyeicosenoic acid” includes several functional groups, including an acetoxy group, an amino group, and multiple hydroxy groups . It also contains a double bond, which gives it some degree of unsaturation .

Scientific Research Applications

Enzymology and Structural Analysis

The enzyme acetohydroxy acid isomeroreductase, crucial in the biosynthesis of amino acids like isoleucine, valine, and leucine, has been studied extensively. Being exclusive to plants and microorganisms, it's a target for specific herbicides and fungicides. Advanced techniques like enzymology, molecular biology, and X-ray crystallography have been employed to understand its inhibition mechanisms and complex reaction pathways (Dumas et al., 2001).

Structural Characterization and Synthesis

Research has delved into the synthesis and structural characterization of triorganotin(IV) complexes of certain amino acids, revealing insights into their polymeric structures and potential applications in various scientific domains (Baul et al., 2002).

Analytical Method Development

A novel method using capillary electrophoresis coupled with contactless conductivity detection has been developed for determining specific amino acids in dietary supplements, signifying advancements in food quality control and analytical chemistry (Duong et al., 2020).

Biosynthesis and Biocatalysis

The stereoselective synthesis of specific amino acids using a systems biocatalysis approach represents a significant advancement in the field. This involves coupling reactions like aldol reactions with transamination, enhancing our understanding of enzymatic processes and their applications in producing chiral compounds (Hernández et al., 2017).

Pharmacological Effects and Applications

Certain amino acids and their derivatives are known for their therapeutic roles and pharmacological effects, including antioxidant, neuroprotective, and metabolic regulation activities. This knowledge is pivotal in drug development and understanding the biological impacts of these compounds (Naveed et al., 2018).

Future Directions

The future research directions for “2-Amino-4-acetoxy-3,5,14-trihydroxyeicosenoic acid” could include further studies on its synthesis, reactivity, and potential biological activities. Given the interest in similar compounds for their biological activities, this compound could also be a subject of interest in drug discovery and development .

properties

CAS RN

110231-33-9

Product Name

2-Amino-4-acetoxy-3,5,14-trihydroxyeicosenoic acid

Molecular Formula

C22H41NO7

Molecular Weight

431.6 g/mol

IUPAC Name

(E)-4-acetyloxy-2-amino-3,5,14-trihydroxyicos-6-enoic acid

InChI

InChI=1S/C22H41NO7/c1-3-4-5-10-13-17(25)14-11-8-6-7-9-12-15-18(26)21(30-16(2)24)20(27)19(23)22(28)29/h12,15,17-21,25-27H,3-11,13-14,23H2,1-2H3,(H,28,29)/b15-12+

InChI Key

OOEOVXMORBPOKC-NTCAYCPXSA-N

Isomeric SMILES

CCCCCCC(CCCCCC/C=C/C(C(C(C(C(=O)O)N)O)OC(=O)C)O)O

SMILES

CCCCCCC(CCCCCCC=CC(C(C(C(C(=O)O)N)O)OC(=O)C)O)O

Canonical SMILES

CCCCCCC(CCCCCCC=CC(C(C(C(C(=O)O)N)O)OC(=O)C)O)O

synonyms

2-amino-4-acetoxy-3,5,14-trihydroxyeicosenoic acid
fumifungin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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